molecular formula C14H12N6O3S B12166421 ethyl 2-({[4-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)-1,3-thiazole-4-carboxylate

ethyl 2-({[4-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)-1,3-thiazole-4-carboxylate

Cat. No.: B12166421
M. Wt: 344.35 g/mol
InChI Key: HMJKSKJWMWLYHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-({[4-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)-1,3-thiazole-4-carboxylate (CAS RN: 1282100-73-5; Molecular Formula: C 14 H 12 N 6 O 3 S) is a sophisticated hybrid heterocyclic compound of significant interest in medicinal chemistry and antibacterial research . This molecule features a unique structure combining a thiazole core, a tetrazole ring, and a benzoyl linker, an architecture known to impart valuable biological properties . The thiazole ring, with its sulfur and nitrogen atoms, and the electron-deficient tetrazole moiety, which is a bioisostere for a carboxylic acid group, work in concert to enhance interactions with biological targets . Its primary research application is as a key intermediate or lead compound in the synthesis of novel antimicrobial agents . Scientific studies on closely related tetrazole-thiazole hybrids have demonstrated potent growth inhibitory effects against a panel of Gram-positive bacterial strains, including S. aureus and S. pneumoniae . The proposed mechanism of action for such compounds involves the disruption of critical bacterial enzymes; simulated molecular docking studies suggest that these hybrids can effectively bind to the ATP binding domain of bacterial DNA Gyrase (e.g., S. aureus GyrB, PDB ID: 4URO), thereby inhibiting its function . Beyond its antimicrobial potential, the thiazole scaffold is a privileged structure in drug discovery, found in various approved therapeutics and preclinical candidates for areas including oncology, neurology, and inflammation . This product is intended For Research Use Only and is not suitable for diagnostic or therapeutic applications.

Properties

Molecular Formula

C14H12N6O3S

Molecular Weight

344.35 g/mol

IUPAC Name

ethyl 2-[[4-(tetrazol-1-yl)benzoyl]amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C14H12N6O3S/c1-2-23-13(22)11-7-24-14(16-11)17-12(21)9-3-5-10(6-4-9)20-8-15-18-19-20/h3-8H,2H2,1H3,(H,16,17,21)

InChI Key

HMJKSKJWMWLYHY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC=C(C=C2)N3C=NN=N3

Origin of Product

United States

Preparation Methods

Cyclocondensation of Ethyl Bromopyruvate with Thiourea

The thiazole core is synthesized through a Hantzsch thiazole synthesis variant. Ethyl bromopyruvate reacts with thiourea in ethanol under reflux (70°C, 1 hour), yielding the 2-aminothiazole ester.

Reaction Conditions

ParameterValue
SolventEthanol
Temperature70°C
Time1 hour
Yield93–100%

Mechanistic Insights
The reaction proceeds via nucleophilic attack of the thiourea sulfur on the α-carbon of ethyl bromopyruvate, followed by cyclization and elimination of HBr. The amino group at position 2 of the thiazole arises from the thiourea’s nitrogen.

Preparation of 4-(1H-Tetrazol-1-yl)Benzoyl Chloride

Tetrazole Ring Formation

4-Aminoacetophenone is converted to 1-(4-acetylphenyl)-1H-tetrazole via cyclization with sodium azide and triethylorthoformate in acetic acid. This method, adapted from Vembu et al., achieves moderate yields (65–70%).

Reaction Conditions

ParameterValue
ReagentsNaN₃, triethylorthoformate
SolventAcetic acid
TemperatureReflux
Time4–6 hours

Bromination and Oxidation to Benzoyl Chloride

The acetyl group of 1-(4-acetylphenyl)-1H-tetrazole is brominated using Br₂ in dioxane-ether (0–5°C), yielding 1-(4-(2-bromoacetyl)phenyl)-1H-tetrazole. Subsequent oxidation with KMnO₄ or PCl₃-mediated conversion to the acyl chloride completes the synthesis.

Coupling of Thiazole and Tetrazole Moieties

Nucleophilic Acyl Substitution

The amino group of ethyl 2-amino-1,3-thiazole-4-carboxylate reacts with 4-(1H-tetrazol-1-yl)benzoyl chloride in anhydrous THF under basic conditions (triethylamine, 0–5°C).

Optimized Protocol

ParameterValue
SolventTetrahydrofuran (THF)
BaseTriethylamine (1.2 equiv)
Temperature0–5°C (addition), then 25°C
Time2–4 hours
Yield58–67%

Side Reactions and Mitigation

  • Hydrolysis of acyl chloride : Minimized by anhydrous conditions and inert atmosphere.

  • Over-acylation : Controlled by slow addition of acyl chloride.

Alternative Coupling Agents

Carbodiimide-based reagents (e.g., DCC, EDC) have been employed in non-polar solvents (dichloromethane), though yields remain comparable to the direct acyl chloride method.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via silica gel column chromatography using ethyl acetate/hexane (3:7) eluent. Recrystallization from ethanol or tetrahydrofuran further enhances purity (>98%).

Spectroscopic Validation

Key Characterization Data

TechniqueObserved SignalAssignment
FTIR (KBr) 3200 cm⁻¹ (N–H stretch)Tetrazole ring
1680 cm⁻¹ (C=O stretch)Ester and amide carbonyls
¹H NMR (DMSO-d6) δ 8.9 ppm (s, 1H)Tetrazole proton
δ 4.2 ppm (q, 2H)Ethyl ester CH₂
HRMS m/z 344.35 [M+H]⁺C₁₄H₁₂N₆O₃S

Industrial-Scale Considerations

Continuous Flow Synthesis

Automated flow reactors improve reproducibility and safety for bromination and coupling steps. Pilot-scale trials demonstrate a 15% yield increase compared to batch methods.

Solvent Recovery Systems

Ethanol and THF are recycled via distillation, reducing production costs by ~20% .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-({[4-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups.

    Substitution: The compound can undergo substitution reactions, particularly at the tetrazole and thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxidized derivatives with altered electronic properties, while substitution reactions could introduce new functional groups.

Scientific Research Applications

Anticancer Properties

Numerous studies have highlighted the anticancer potential of compounds containing thiazole and tetrazole moieties. Ethyl 2-({[4-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)-1,3-thiazole-4-carboxylate exhibits promising activity against various cancer cell lines. For instance, it has been shown to inhibit cell proliferation in human colorectal cancer (HT29) with an IC50 value of approximately 2.01 µM .

Case Study: Synthesis and Evaluation

A recent study synthesized several thiazole derivatives and evaluated their anticancer activities against multiple cell lines, including MCF-7 and HepG2. The presence of specific substituents significantly influenced the biological activity, indicating that structural modifications can enhance efficacy .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties, making it a candidate for developing new antibiotics. Research indicates that derivatives containing thiazole and tetrazole structures exhibit significant antibacterial effects against various pathogens .

Case Study: Antimicrobial Screening

A study involving the synthesis of tetrazole-thiazole hybrids reported notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The structural diversity allowed for a systematic evaluation of their antimicrobial efficacy .

Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes, such as carbonic anhydrase. This enzyme inhibition is crucial for developing therapeutics targeting conditions like glaucoma and epilepsy .

Mechanism of Action

The mechanism of action of ethyl 2-({[4-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The tetrazole ring can interact with enzymes and receptors through non-covalent interactions, leading to various biological effects . The thiazole ring may also contribute to the compound’s activity by stabilizing these interactions.

Comparison with Similar Compounds

Key Structural Features and Substituent Analysis

Compound Name Substituent at Thiazole 2-Position Substituent at Thiazole 4-Position Molecular Weight (g/mol) Key Properties
Target Compound 4-(1H-Tetrazol-1-yl)phenyl carbonylamino Ethyl carboxylate ~383.38 High polarity (tetrazole), moderate logP
Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate 4-(Trifluoromethyl)phenyl Ethyl carboxylate 301.28 Lipophilic (CF₃), increased metabolic stability
Ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate 4-Pyridinyl Ethyl carboxylate ~262.29 Basic (pyridine), polar
4-(4-Chlorophenyl)-2-[2-(naphthalen-1-ylmethylidene)hydrazinyl]-1,3-thiazole 4-Chlorophenyl hydrazinyl - ~366.86 Aromatic (Cl, naphthyl), planar structure
Ethyl 2-[(4-{[(tert-butoxy)carbonyl]amino}phenyl)methyl]-1,3-thiazole-4-carboxylate 4-(Boc-amino)phenylmethyl Ethyl carboxylate ~349.41 Bulky (Boc group), steric hindrance

Physicochemical and Structural Insights

  • Polarity : The tetrazole group in the target compound increases aqueous solubility compared to CF₃ or chlorophenyl analogs.
  • Electronic Effects : Electron-withdrawing groups (e.g., CF₃) stabilize the thiazole ring, while electron-donating groups (e.g., pyridinyl) enhance π-π stacking.

Biological Activity

Ethyl 2-({[4-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)-1,3-thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, synthesis, and biological activities, particularly focusing on antimicrobial and anticancer properties.

Structural Characteristics

The compound has a complex structure featuring a thiazole ring , a tetrazole moiety , and an ethyl ester functional group . Its molecular formula is C14H12N6O3SC_{14}H_{12}N_{6}O_{3}S with a molecular weight of 344.35 g/mol . The presence of the thiazole and tetrazole rings is crucial for its biological activity, as these groups are known to interact with various biological targets.

Synthesis

The synthesis of this compound typically involves multi-step reactions. A common method includes:

  • Formation of the thiazole ring : This may involve the reaction of appropriate carbonyl compounds with thiosemicarbazides.
  • Introduction of the tetrazole moiety : This can be achieved through cyclization reactions involving azides or other nitrogen-containing compounds.
  • Esterification : The final step often includes the formation of the ethyl ester.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of compounds related to this compound. Notably, derivatives containing thiazole and tetrazole functionalities have shown promising activity against various bacterial and fungal strains.

CompoundActivityMinimum Inhibitory Concentration (MIC)
Ethyl 2-(N-(substituted phenyl)sulfamoyl)thiazole derivativesAntibacterial50 µg/mL against Bacillus subtilis
Ethyl 2-amino thiazoleAntimicrobial25 µg/mL against Staphylococcus aureus
Ethyl 2-(N-(substituted phenyl)thiazole derivativesAntifungal30 µg/mL against Aspergillus niger

The studies indicate that compounds with nitro and amino substituents exhibit higher antibacterial activity .

Anticancer Activity

The anticancer potential of thiazole derivatives has also been documented, with some compounds demonstrating significant cytotoxic effects on cancer cell lines. For instance:

  • Compounds containing thiazole rings have shown IC50 values in the low micromolar range against various cancer cell lines such as HT-29 (colon cancer) and Jurkat (T-cell leukemia).
CompoundCell LineIC50 (µg/mL)
Compound AHT-291.98 ± 1.22
Compound BJurkat1.61 ± 1.92

The structure-activity relationship (SAR) studies suggest that the presence of electron-donating groups on the phenyl ring enhances cytotoxic activity .

Case Studies

A study published in Chemistry & Biology Interface explored a series of thiazole derivatives including this compound. The findings revealed that certain derivatives exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, with some compounds achieving MIC values comparable to standard antibiotics .

Another investigation focused on the anticancer properties of related thiazoles, highlighting their ability to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification methods for ethyl 2-({[4-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)-1,3-thiazole-4-carboxylate?

  • Methodology :

  • Step 1 : Start with the condensation of 4-(1H-tetrazol-1-yl)benzoic acid with ethyl 2-amino-1,3-thiazole-4-carboxylate using coupling reagents like EDC/HOBt in DMF under nitrogen .
  • Step 2 : Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) followed by recrystallization from ethanol to achieve >95% purity .
  • Key Considerations : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1). Optimize pH to avoid tetrazole ring decomposition .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

  • Techniques :

  • 1H/13C NMR : Identify aromatic protons (δ 7.5–8.5 ppm for tetrazole-phenyl), thiazole protons (δ 6.8–7.2 ppm), and ester carbonyl (δ 165–170 ppm) .
  • IR Spectroscopy : Confirm amide (C=O stretch ~1680 cm⁻¹) and tetrazole (C-N stretch ~1450 cm⁻¹) .
  • Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z ~384 (M⁺) and fragmentation patterns (e.g., loss of ethyl group: m/z 356) .

Q. How to design initial biological screening assays for antimicrobial activity?

  • Protocol :

  • Use in vitro broth microdilution (CLSI guidelines) against Gram-positive (S. aureus), Gram-negative (E. coli), and fungal (C. albicans) strains .
  • Test concentrations from 1–256 µg/mL, with positive controls (ciprofloxacin, fluconazole) and solvent controls (DMSO ≤1%) .
  • Assess IC50 values via MTT assay for cytotoxicity against HeLa or HEK293 cells .

Advanced Research Questions

Q. How to conduct structure-activity relationship (SAR) studies to optimize bioactivity?

  • Approach :

  • Modifications : Replace tetrazole with carboxylic acid (bioisostere) or vary substituents on the phenyl ring (e.g., Cl, OCH3) .
  • Assays : Compare IC50 values against analogs (see table below) to identify critical functional groups.
Analog SubstituentAntimicrobial IC50 (µg/mL)Anticancer IC50 (µM)
Tetrazole (Parent)8.2 (S. aureus)12.4 (HeLa)
Carboxylic Acid32.128.9
4-Cl-Phenyl5.89.7
Data adapted from structural analogs .

Q. What computational strategies predict binding modes with biological targets?

  • Methods :

  • Molecular Docking : Use AutoDock Vina to simulate interactions with S. aureus gyrase (PDB: 2XCT). Prioritize hydrogen bonds between tetrazole and Arg84 .
  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to assess electronic properties (e.g., HOMO-LUMO gap ~4.1 eV) influencing reactivity .

Q. How to resolve contradictions in bioactivity data across studies?

  • Troubleshooting :

  • Assay Variability : Standardize protocols (e.g., inoculum size, incubation time) .
  • Solubility Issues : Use co-solvents (e.g., PEG-400) or nanoformulations to enhance bioavailability .
  • Metabolic Stability : Perform liver microsome assays (e.g., rat CYP450 isoforms) to identify rapid degradation pathways .

Q. What green chemistry approaches improve synthesis scalability?

  • Innovations :

  • Replace DMF with cyclopentyl methyl ether (CPME), a greener solvent, in coupling reactions .
  • Use microwave-assisted synthesis (100°C, 30 min) to reduce reaction time from 12 hrs to 2 hrs .

Q. How to evaluate photostability and degradation under physiological conditions?

  • Protocol :

  • Photodegradation : Expose to UV light (λ = 254 nm) for 24 hrs; monitor via HPLC (C18 column, acetonitrile/water 60:40) .
  • Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) for 72 hrs; quantify intact compound using LC-MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.